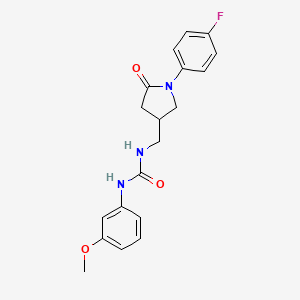

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Descripción

This compound features a urea core (-NH-C(=O)-NH-) bridging two aromatic systems:

- 4-Fluorophenyl-pyrrolidinone moiety: The fluorophenyl group introduces electron-withdrawing effects, while the pyrrolidinone ring adds conformational rigidity and hydrogen-bonding capacity via its carbonyl group.

Propiedades

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-4-2-3-15(10-17)22-19(25)21-11-13-9-18(24)23(12-13)16-7-5-14(20)6-8-16/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWSSNCBYPGYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl moiety into the pyrrolidinone ring.

Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced using suitable reagents and catalysts.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Análisis De Reacciones Químicas

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues from Urea-Based Libraries

describes a series of urea derivatives with a central thiazole-piperazine scaffold. Key comparisons include:

Key Observations :

- The target compound lacks the thiazole-piperazine system present in analogs, which may reduce molecular weight and complexity while improving metabolic stability.

- Fluorine and methoxy substituents are conserved in some analogs (e.g., 11c, 11l), suggesting shared electronic profiles but divergent steric effects due to the pyrrolidinone vs. thiazole cores.

Methylurea Derivatives with Heterocyclic Moieties

highlights methylurea compounds with pyridine or triazine scaffolds:

- Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. This derivative demonstrates glucokinase activation, indicating urea’s role in enzyme modulation.

- Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea. The triazinanone core introduces rigidity, akin to the pyrrolidinone in the target compound.

Comparison :

Fluorophenyl-Containing Chalcones (Non-Urea)

analyzes fluorophenyl chalcones, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

- Dihedral Angles: Fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings , suggesting that the target compound’s fluorophenyl-pyrrolidinone system may adopt similar torsional flexibility.

- Electron Effects : The electron-withdrawing fluorine atom in both chalcones and the target compound could enhance dipole interactions in binding pockets.

Patent-Based Urea Derivatives

lists urea compounds with chloro, methoxy, and hydroxymethyl substituents:

- Example: 1-(3-Chloro-5-methoxyphenyl)-3-(5-fluoro-2-hydroxymethylphenyl)urea. The hydroxymethyl group introduces polarity, contrasting with the target compound’s pyrrolidinone.

Key Difference :

- Hydroxymethyl groups () may confer higher aqueous solubility compared to the target’s pyrrolidinone, but the latter’s cyclic structure could improve metabolic resistance.

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Pharmacokinetic Predictions: The target compound’s pyrrolidinone may improve bioavailability over bulkier thiazole-piperazine systems (e.g., 11m, MW 602.2 ).

Actividad Biológica

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a fluorinated phenyl group, a pyrrolidinone ring, and a methoxy-substituted phenyl urea moiety, which contribute to its diverse biological interactions.

The molecular formula of this compound is , with a molecular weight of 353.4 g/mol. The compound's structure is characterized by the following functional groups:

- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Pyrrolidinone ring : Contributes to the compound's conformational flexibility and biological activity.

- Methoxyphenyl urea moiety : May facilitate enzyme inhibition or receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through interactions with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby reducing their catalytic activity.

- Receptor Binding : It might interact with various receptors, influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

Preliminary investigations have shown that compounds with structural similarities demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are another area of interest. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also contribute to reducing inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | [Research Study A] |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | [Research Study B] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research Study C] |

Case Study Analysis

In a recent study focusing on the synthesis and biological evaluation of related compounds, derivatives were tested for their anticancer activities against leukemia L1210 cells. Results showed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent activity (IC50 values < 10 µM) .

Another investigation into antimicrobial properties revealed that similar compounds effectively inhibited the growth of resistant strains of Staphylococcus aureus at concentrations as low as 0.5 µg/mL . These findings suggest that further exploration into the biological activity of this compound could yield promising therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrrolidinone ring via cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution using 4-fluorobenzyl halides.

- Step 3 : Urea linkage formation via reaction with 3-methoxyphenyl isocyanate.

Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to ensure >95% purity. Industrial-scale synthesis may employ continuous flow reactors to optimize yield .

Q. Which analytical techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 355.4).

- IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm) and pyrrolidinone C=O (~1700 cm) .

Q. How can researchers screen its biological activity against bacterial strains?

-

Minimum Inhibitory Concentration (MIC) Assays :

Bacterial Strain MIC (µM) Reference Compound (µM) S. aureus 8.34 Ciprofloxacin (1.2) E. coli 8.37 Ciprofloxacin (0.8) Use broth microdilution in 96-well plates under aerobic conditions (37°C, 18–24 hrs) .

Q. What strategies guide Structure-Activity Relationship (SAR) studies?

- Substituent Variation : Compare analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO) groups at the phenyl rings.

- In Silico Tools : Use Molecular Operating Environment (MOE) to calculate steric/electronic parameters (e.g., logP, polar surface area) and correlate with bioactivity .

Q. How are solubility and stability profiles determined?

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via HPLC.

- Stability : Incubate in simulated gastric fluid (pH 2) or liver microsomes, followed by LC-MS quantification of degradation products .

Advanced Research Questions

Q. What advanced methods identify molecular targets (e.g., enzymes/receptors)?

- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs. Validate with Surface Plasmon Resonance (SPR) for binding affinity (K) measurements.

- CRISPR-Cas9 Knockout Models : Screen for loss of activity in cells lacking candidate targets (e.g., orexin receptors) .

Q. How should contradictory biological data be resolved (e.g., variable MIC values)?

- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases.

- Replicate Experiments : Standardize inoculum size (0.5 McFarland) and culture media (Mueller-Hinton agar) to minimize variability .

Q. What computational models predict metabolic pathways?

- ADMET Predictors : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation).

- Radiolabeled Tracers : Synthesize C-labeled compound and track metabolites via LC-MS/MS in hepatocyte incubations .

Q. How is X-ray crystallography applied to study its interactions?

Q. What strategies optimize bioavailability for in vivo studies?

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation.

- Pharmacokinetic Profiling : Measure C and T in rodent plasma after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.